molecular formula C11H13ClN2O3 B8327457 4-(6-Methoxy-pyridin-3-ylcarbamoyl)-butyryl chloride

4-(6-Methoxy-pyridin-3-ylcarbamoyl)-butyryl chloride

Cat. No. B8327457
M. Wt: 256.68 g/mol
InChI Key: RIESTHGGESYXBS-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

Glutaric anhydride (1.14 g, 10.0 mmol) was added to a solution of 5-amino-2-methoxypyridine (1.24 g, 10.0 mmol) in dichloromethane (25 mL). After standing for 1 hour at room temperature, thionyl chloride (5.95 g, 50.0 mmol) was added, followed by heating to reflux for 0.5 hour. The solvent and excess thionyl chloride were evaporated in vacuo, yielding 4-(6-methoxy-pyridin-3-ylcarbamoyl)-butyryl chloride, which was used without further purification.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=O)[CH2:4][CH2:3][CH2:2]1.[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[N:14][CH:15]=1.S(Cl)([Cl:20])=O>ClCCl>[CH3:17][O:16][C:13]1[N:14]=[CH:15][C:10]([NH:9][C:5]([CH2:4][CH2:3][CH2:2][C:1]([Cl:20])=[O:8])=[O:7])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
1.24 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.95 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solvent and excess thionyl chloride were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)NC(=O)CCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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